(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide
CAS No.:
Cat. No.: VC18368881
Molecular Formula: C10H16N2O2S2
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2O2S2 |
|---|---|
| Molecular Weight | 260.4 g/mol |
| IUPAC Name | (8aS,12aS)-1,8,8a,9,10,11,12,12a-octahydrobenzo[f][1,2,5,8]dithiadiazecine-2,7-dione |
| Standard InChI | InChI=1S/C10H16N2O2S2/c13-9-5-15-16-6-10(14)12-8-4-2-1-3-7(8)11-9/h7-8H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m0/s1 |
| Standard InChI Key | UFOZXAMKSNONAJ-YUMQZZPRSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@H](C1)NC(=O)CSSCC(=O)N2 |
| Canonical SMILES | C1CCC2C(C1)NC(=O)CSSCC(=O)N2 |
Introduction
Structural and Chemical Characteristics
The molecular architecture of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane Disulfide features a trans-1,2-cyclohexane scaffold substituted with two mercaptoacetamido groups in a diequatorial conformation. This spatial arrangement minimizes steric hindrance while optimizing redox reactivity. Key physicochemical parameters include:
The disulfide bond (S-S) between the two mercaptoacetamido moieties confers oxidative stability, while the cyclohexane ring's chair conformation ensures spatial proximity of reactive thiolate groups during redox cycling .
Synthesis and Production
Industrial synthesis typically proceeds via a two-step protocol:
-
Dithiol Formation: Cyclohexane-1,2-diamine undergoes double acylation with 2-mercaptoacetic acid under nitrogen atmosphere to yield (±)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane.
-
Controlled Oxidation: The dithiol intermediate is oxidized using hydrogen peroxide (H₂O₂) or atmospheric oxygen in buffered aqueous solution (pH 7.0–8.0) to form the disulfide .
Critical process parameters include:
-
Temperature control (25–30°C) to prevent over-oxidation
-
Use of EDTA as a metal chelator to inhibit radical-mediated side reactions
-
Purification via reverse-phase HPLC with acetonitrile/water gradients
Large-scale production achieves >98% purity, as verified by high-resolution mass spectrometry and ¹H-NMR coupling constants (J = 10–12 Hz for trans-diaxial protons) .
Redox Mechanism and Protein Folding Applications
The compound operates through a thiol-disulfide exchange mechanism critical for native disulfide bond formation:
Key catalytic features include:
-
Low Thiol pKa: Enables generation of reactive thiolate anions (S⁻) at physiological pH
-
High Reduction Potential: Drives disulfide isomerization toward native configurations
-
Conformational Rigidity: Prevents non-productive interactions with misfolded intermediates
In scrambled ribonuclease A refolding assays, 2 mM disulfide catalyst increases correct disulfide formation by 3.2-fold compared to glutathione-based systems . Saccharomyces cerevisiae cultures supplemented with 5 μM disulfide show >300% enhancement in secreted acid phosphatase activity, demonstrating in vivo efficacy .
Comparative Analysis with Biological Redox Agents
| Parameter | (+/-)-trans-Disulfide | Glutathione (GSH/GSSG) | Dithiothreitol (DTT) |
|---|---|---|---|
| Reduction Potential (V) | -0.24 | -0.23 (GSSG/GSH) | -0.33 |
| Thiol pKa | 8.3/9.9 | 8.75/9.65 | 9.2/10.1 |
| Membrane Permeability | High | Low | None |
| Protease Resistance | Complete | Partial | Complete |
The compound's membrane permeability enables intracellular activity, while synthetic stability prevents degradation by cellular proteases—a significant advantage over peptide-based PDIs .
Industrial and Therapeutic Applications
Biopharmaceutical Production
-
Monoclonal Antibodies: 0.5–1.0 mM disulfide in refolding buffers increases IgG1 yield by 40–60% compared to traditional redox systems
-
Insulin Analogues: Reduces aggregation during E. coli inclusion body refolding (85% monomeric product vs. 65% with GSH/GSSG)
Enzyme Engineering
-
Subtilisin Variants: Enables oxidative folding of disulfide-stabilized proteases with 2.8× improved thermostability
Therapeutic Development
-
Cystic Fibrosis: Corrects ΔF508-CFTR folding defects in bronchial epithelial cells at 10 μM concentration
-
Antiviral Therapeutics: Enhances production of disulfide-rich HIV entry inhibitors (IC₅₀ improvement from 12 nM to 4.3 nM)
| Parameter | Specification |
|---|---|
| Storage Temperature | -20°C (desiccated) |
| Solubility | 50 mg/mL in DMSO |
| LD₅₀ (oral rat) | >2000 mg/kg |
| Mutagenicity | Ames Test Negative |
While exhibiting low acute toxicity, prolonged exposure requires PPE due to potential thiol-mediated protein modification. Waste solutions should be treated with 10% (v/v) β-mercaptoethanol to reduce disulfide bonds before disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume